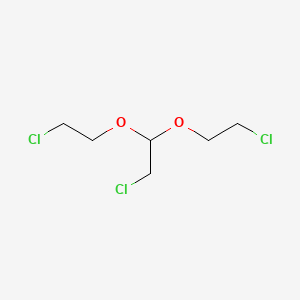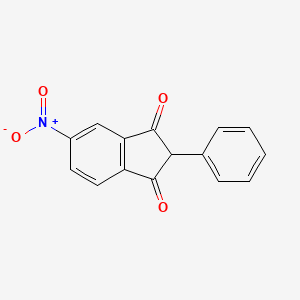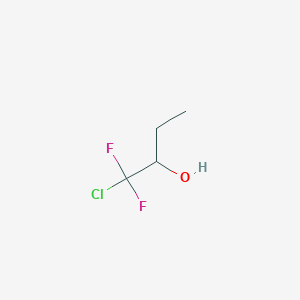
3,4,4-Trimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyloxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₂ It is a cyclic ester, specifically a lactone, and is known for its unique structure which includes three methyl groups attached to the oxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,4-Trimethyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3,4,4-trimethyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, leading to the formation of the lactone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from petrochemical sources, and the reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the lactone under basic or acidic conditions.
Major Products
Oxidation: 3,4,4-Trimethylbutanoic acid.
Reduction: 3,4,4-Trimethyl-1,4-butanediol.
Substitution: Various esters, amides, and thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,4-Trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4,4-trimethyloxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-oxetanone: Another cyclic ester with a similar structure but fewer methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a dioxolane ring instead of an oxolan ring.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Uniqueness
3,4,4-Trimethyloxolan-2-one is unique due to its specific arrangement of methyl groups and the presence of a lactone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthesis and research.
Propriétés
Numéro CAS |
1679-56-7 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3,4,4-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-4-7(5,2)3/h5H,4H2,1-3H3 |
Clé InChI |
REYDLGVIKHOSMB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


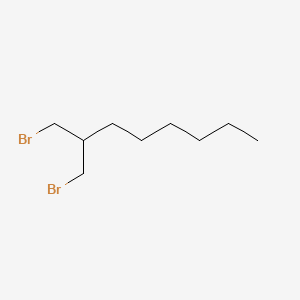
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
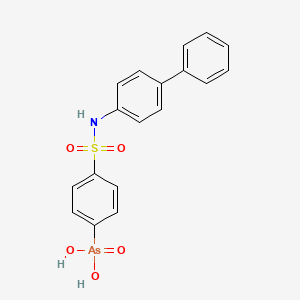



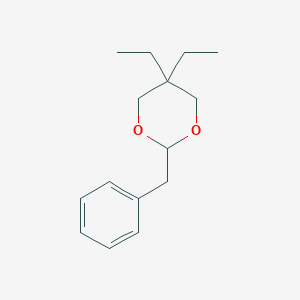
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
